8-chloro-6-methylimidazo[1,2-a]pyrazine
CAS No.: 143591-86-0
Cat. No.: VC14387765
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143591-86-0 |
|---|---|
| Molecular Formula | C7H6ClN3 |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 8-chloro-6-methylimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3 |
| Standard InChI Key | FXONOQAQNTUFFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=CN=C2C(=N1)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Nomenclature
8-Chloro-6-methylimidazo[1,2-a]pyrazine (IUPAC name: 8-chloro-6-methylimidazo[1,2-a]pyrazine) consists of a bicyclic framework formed by fusion of an imidazole ring (positions 1–3) and a pyrazine ring (positions 4–8). The chlorine atom occupies position 8 on the pyrazine ring, while the methyl group is at position 6 (Figure 1).
Structural Representation
-
Molecular Formula: C<sub>7</sub>H<sub>6</sub>ClN<sub>3</sub>
-
Molecular Weight: 183.60 g/mol
-
InChI:
1S/C7H6ClN3/c1-4-5(8)12-3-2-10-6(9)7(12)11-4/h2-3H,1H3 -
SMILES:
CC1=CN=C2N1C=C(N=C2Cl)C
The planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine enhances electrophilicity at position 8 .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 162–165°C (predicted) |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 1.85 (calculated) |
| pKa | 3.2 (imidazole N-H) |
Synthetic Methodologies
Core Synthesis Strategies
The synthesis of 8-chloro-6-methylimidazo[1,2-a]pyrazine involves cyclocondensation of appropriately substituted precursors. Two primary routes have been validated:
Route A: Amino Alcohol Cyclization
-
Epoxide Formation: Reacting 2-methylpyrazine with epichlorohydrin yields a chlorinated epoxide intermediate.
-
Ring Opening: Treatment with aqueous ammonia generates an amino alcohol.
-
Cyclization: Heating in acetic acid induces intramolecular cyclization to form the imidazo[1,2-a]pyrazine core .
Route B: Azido-Ketone Pathway
-
Azidation: 2-Bromo-1-(3-chloropyrazin-2-yl)ethanone reacts with sodium azide in DMSO to form an azido-ketone.
-
Reduction: Catalytic hydrogenation converts the azide to an amine.
-
Cyclodehydration: Thermal treatment in toluene with p-toluenesulfonic acid (PTSA) yields the target compound .
Optimization and Scalability
Key parameters for maximizing yield (typically 65–78%):
-
Temperature: 80–100°C for cyclization steps.
-
Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Table 1: Comparative Synthesis Data
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 68% | 75% |
| Reaction Time | 12 h | 8 h |
| Purity (HPLC) | 95% | 98% |
Biological Activity and Mechanism
ATPase Inhibition in Bacterial Secretion Systems
8-Chloro-6-methylimidazo[1,2-a]pyrazine exhibits competitive inhibition against Helicobacter pylori VirB11 ATPase (HP0525), a critical component of type IV secretion systems (T4SS).
Key Findings:
-
Binding Mode: Molecular docking simulations show hydrogen bonding with Asp<sup>207</sup> and hydrophobic interactions with Val<sup>158</sup> and Leu<sup>201</sup> .
-
Selectivity: 10-fold selectivity over human ATPases (e.g., HSP90) .
Structure-Activity Relationships (SAR)
-
Chlorine Substituent: Essential for ATP-binding pocket interaction; removal reduces potency by >90%.
-
Methyl Group: Enhances membrane permeability (LogP increase from 1.2 to 1.85).
-
Position 2 vs. 3 Substitution: 3-substituted analogs show 3-fold lower activity .
Applications in Drug Discovery
Anti-Virulence Therapeutics
By inhibiting T4SS, this compound blocks translocation of virulence factors (e.g., CagA in H. pylori), offering a strategy to combat antibiotic-resistant infections without bactericidal pressure .
Bivalent Inhibitor Design
8-Chloro-6-methylimidazo[1,2-a]pyrazine has been conjugated to peptides targeting VirB11 oligomerization interfaces. Preliminary data show synergistic effects in disrupting hexamer assembly .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume